

In Silico ADMET Profiling of Pyridine-2,5-Dicarboxylate Esters: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridine-2,5-dicarboxylate esters. The data presented is derived from a study on synthetic derivatives bearing natural source fragments, evaluated for their potential as anti-trypanosomatid agents.

A recent study synthesized three series of pyridine-2,5-dicarboxylate esters and evaluated their drug-like properties using computational methods.[1][2] These in silico predictions are crucial in early-stage drug discovery for identifying candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition. The findings suggest that these pyridine compounds generally possess a good pharmacokinetic profile, consistent with low in vitro cytotoxicity and high selectivity.[1][2]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The in silico analysis of the pyridine-2,5-dicarboxylate esters revealed several key ADMET-related parameters. The molecular weights of the compounds ranged from 313.35 to 451.53 Da.[1] The number of hydrogen bond acceptors was consistently between 5 and 8, while no hydrogen bond donors were present across the tested series.[1] These derivatives exhibited moderate lipophilicity, with LogP values spanning from 3.37 to 6.07, and displayed low topological polar surface areas (65.49–83.95 Ų).[1] A notable characteristic of this series is the high number of rotatable bonds, ranging from 7 to 12.[1]



Below is a summary of the key in silico ADMET properties for a selection of the synthesized pyridine-2,5-dicarboxylate esters.

Compoun d	Molecular Weight (Da)	LogP	Topologic al Polar Surface Area (Ų)	Hydrogen Bond Acceptor s	Hydrogen Bond Donors	Rotatable Bonds
3a	313.35	3.37	74.72	6	0	7
4a	327.38	3.79	74.72	6	0	8
5a	341.41	4.22	74.72	6	0	9
4b	385.49	4.96	83.95	7	0	10
8c	451.53	6.07	65.49	5	0	12
8b	409.54	5.38	83.95	7	0	12
10a	381.49	5.32	74.72	6	0	11
9b	395.52	4.99	83.95	7	0	11
12b	435.60	6.27	83.95	7	0	13

Experimental Protocols

The in silico ADMET properties were determined using established and validated computational platforms.

Pharmacokinetic and Drug-Likeness Prediction: The pharmacokinetic properties and drug-likeness of the synthesized pyridine-2,5-dicarboxylate esters were predicted using the SwissADME online platform. This tool provides a comprehensive analysis of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness based on the chemical structure of a compound.

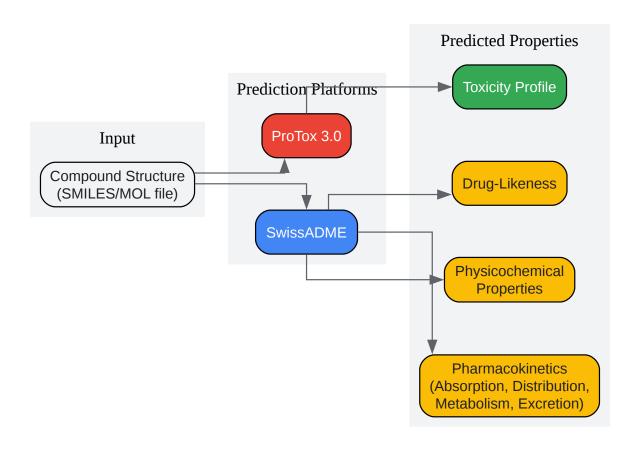
Toxicity Prediction: The toxicological properties of the compounds were assessed using the ProTox 3.0 platform. This server predicts various toxicity endpoints, including organ toxicity



(hepatotoxicity), toxicological endpoints (such as carcinogenicity and mutagenicity), and lethal dose (LD50) values.

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction, as applied in the study of pyridine-2,5-dicarboxylate esters.



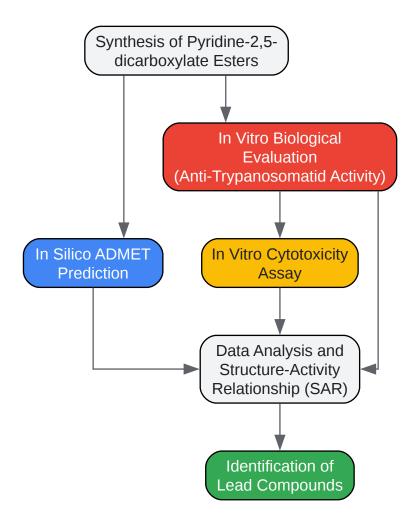
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Caption: Workflow for in silico ADMET prediction.

Signaling Pathway and Experimental Logic

The logical relationship for evaluating the potential of these compounds as drug candidates, based on the in silico and in vitro data, is depicted below. This process involves a multi-step evaluation, starting from synthesis and culminating in the identification of promising leads.





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